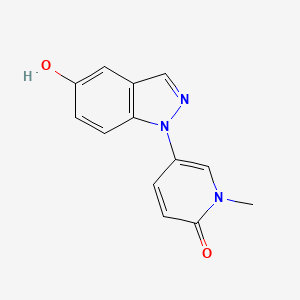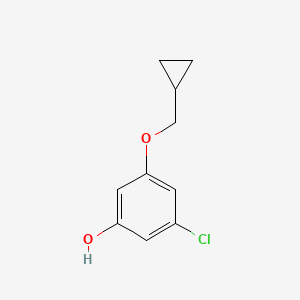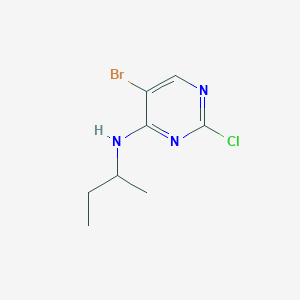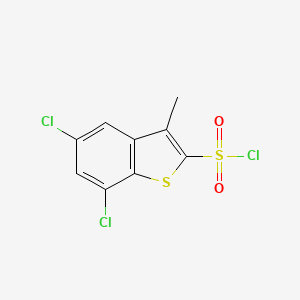
4-Methylenecyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylenecyclohexanecarboxamide is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are characterized by one or more rings of carbon atoms, and in this case, the compound features a cyclohexane ring with a methylene and carboxamide group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylenecyclohexanecarboxamide typically involves the amidation of 4-methylenecyclohexanecarboxylic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylenecyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methylenecyclohexanone.
Reduction: Formation of 4-methylenecyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-Methylenecyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-Methylenecyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexanecarboxamide: Similar structure but lacks the methylene group.
4-Methoxycarbonylcyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a methylene group.
4H-thieno[3,2-b]pyrrole-5-carboxamides: Different ring structure but similar functional groups
Uniqueness
4-Methylenecyclohexanecarboxamide is unique due to the presence of both a methylene and carboxamide group on the cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1420294-77-4 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
4-methylidenecyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H2,9,10) |
Clave InChI |
PCYZDTILOPUMBA-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC(CC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)

![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)



![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)

![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
